![molecular formula C22H20ClN3OS B2400304 (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477291-91-1](/img/structure/B2400304.png)
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases, including RAF kinases and receptor tyrosine kinases. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mechanism of Action
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 exerts its anti-cancer activity by inhibiting the activity of several protein kinases, including RAF kinases, which are involved in the MAPK/ERK signaling pathway, and receptor tyrosine kinases, such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 blocks the proliferation and survival of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and physiological effects:
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to inhibit tumor angiogenesis and invasion. It has also been reported to modulate the immune response by inhibiting the production of cytokines and chemokines, which are involved in inflammation and tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 for laboratory experiments is its specificity for several protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, its potency and specificity may also limit its use in certain experiments, as it may interfere with other cellular processes and pathways.
Future Directions
Several future directions for the research and development of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 can be envisaged, including the identification of new targets and pathways for the drug, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery methods. Additionally, the use of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 in combination with other drugs and therapies, such as chemotherapy, immunotherapy, and radiotherapy, may improve its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 involves several steps, including the condensation of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with butyl cyanoacetate and the subsequent hydrolysis of the ester group. The final product is obtained by the reaction of the resulting acid with 3-aminophenol in the presence of a coupling reagent.
Scientific Research Applications
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been extensively studied in preclinical and clinical settings for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including those of renal cell carcinoma, hepatocellular carcinoma, melanoma, and pancreatic cancer.
properties
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHVZOUTTURHA-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.